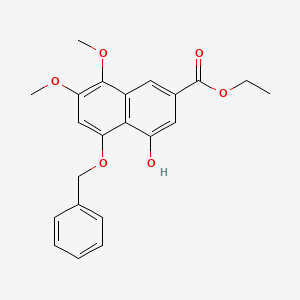

2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester

Description

The compound 2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester is a multifunctional naphthalene derivative with a complex substitution pattern. Key structural features include:

- 7,8-Dimethoxy groups: Electron-donating substituents that enhance lipophilicity.

- 5-(Phenylmethoxy) group: A bulky aromatic substituent contributing to steric hindrance and increased hydrophobicity.

- Ethyl ester moiety: Modifies solubility and stability.

- Molecular formula: Likely C₂₄H₂₆O₇ (based on substituent additions to the naphthalene core).

- Molar mass: Estimated ~426.47 g/mol (calculated from inferred formula).

Properties

Molecular Formula |

C22H22O6 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

ethyl 4-hydroxy-7,8-dimethoxy-5-phenylmethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C22H22O6/c1-4-27-22(24)15-10-16-20(17(23)11-15)18(12-19(25-2)21(16)26-3)28-13-14-8-6-5-7-9-14/h5-12,23H,4,13H2,1-3H3 |

InChI Key |

FQBYVFPAPIUZOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)O)C(=CC(=C2OC)OC)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Esterification of Hydroxycarboxylic Acid Derivatives

The core step in synthesizing this compound is the esterification of the corresponding hydroxy-substituted naphthalenecarboxylic acid. Esterification typically involves reacting the carboxylic acid with an alcohol (in this case, ethanol) under acidic conditions to form the ethyl ester.

Reagents and Conditions : Commonly used acids for catalysis include hydrochloric acid or sulfuric acid. The reaction can be facilitated by thionyl chloride (SOCl₂), which converts the acid to the more reactive acid chloride intermediate before esterification with ethanol.

Example Process : The acid chloride intermediate is reacted with ethanol in the presence of a base such as potassium carbonate or directly with thionyl chloride and ethanol mixture to yield the ethyl ester. The reaction is typically conducted at controlled temperatures (around 50-55°C) and the product is isolated by filtration and drying.

Methylation of Hydroxy Groups

The compound contains methoxy groups at positions 7 and 8, and a phenylmethoxy group at position 5, which require selective methylation of hydroxy groups on the aromatic ring.

Methylation Agents : Dimethyl sulfate is widely used for methylation of aromatic hydroxycarboxylic acids in aqueous media. This reagent methylates both hydroxyl and carboxyl groups efficiently.

Process Details : The hydroxycarboxylic acid or its mixture with methoxycarboxylic acids is reacted with 0.8 to 1.7 molar equivalents of dimethyl sulfate relative to the total hydroxyl and carboxyl groups. The reaction is carried out in water, which simplifies handling and purification, and yields high purity methylated products without complex work-up.

Substituent Tolerance : The process is applicable to naphthalenes substituted with halogens, alkyl, alkoxy, benzyloxy, and other functional groups, making it suitable for the synthesis of 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy) derivatives.

Protection and Activation Strategies for Selective Functionalization

Given the multiple reactive sites on the naphthalene ring, selective protection of hydroxy groups may be necessary before esterification or amidation to avoid side reactions.

Hydroxy Group Protection : Acylation of the hydroxy group to form an acyl-protected intermediate is a common strategy. This protects the hydroxy group during subsequent transformations such as acid chloride formation and amide coupling.

Activation of Carboxyl Group : The carboxyl group can be converted into acid chlorides using thionyl chloride or transformed into active esters (e.g., nitrophenyl esters or N-hydroxysuccinimide esters) to facilitate coupling reactions with amines or alcohols.

Synthesis of Phenylmethoxy Substituent

The phenylmethoxy (benzyloxy) group at position 5 is typically introduced via etherification of the hydroxy group with benzyl bromide or benzyl chloride under basic conditions.

- Typical Reaction : The hydroxy group is reacted with benzyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF), yielding the phenylmethoxy ether.

Purification and Yield Optimization

Isolation : After reaction completion, the product is often precipitated by adjusting pH, extracted, and purified by recrystallization or chromatography.

Yield : Esterification and methylation steps generally afford high yields (often above 80%) when optimized, with minimal by-products due to selective reagents and mild conditions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Esterification | Ethanol, HCl or H₂SO₄, or SOCl₂ | Convert carboxylic acid to ethyl ester | Acid chloride intermediate improves yield |

| Methylation | Dimethyl sulfate in aqueous solution | Methylate hydroxy groups to methoxy | High selectivity and yield, mild conditions |

| Hydroxy Group Protection | Acylation reagents (e.g., acyl chlorides) | Protect hydroxy during further reactions | Necessary for selective functionalization |

| Carboxyl Group Activation | Thionyl chloride or active ester formation agents | Facilitate coupling reactions | Enables amide or ester bond formation |

| Phenylmethoxy Ether Formation | Benzyl bromide/chloride, base (K₂CO₃, NaH), DMF | Introduce phenylmethoxy substituent | Typical Williamson ether synthesis |

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nitrating agents (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors. The phenylmethoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with analogs from the evidence, focusing on substituent positions, molecular formulas, and key properties:

*Inferred formula due to lack of explicit data in evidence.

Key Findings from Structural Comparisons

Substituent Effects on Solubility :

- The target’s phenylmethoxy group significantly reduces aqueous solubility compared to smaller groups like methyl () or methoxy ().

- Ethyl esters generally improve solubility in organic solvents relative to free acids but are less lipophilic than tert-butyl esters () .

Acetoxy groups (e.g., in ) act as protecting groups, stabilizing the compound against oxidation compared to free hydroxyls .

Stability and Storage :

- Compounds with free hydroxyl groups (e.g., ) often require low-temperature storage (-20°C) to prevent degradation, whereas acetylated or methoxy-substituted derivatives () are more stable at ambient conditions .

Research Implications and Gaps

- Bioactivity Prediction : The target’s phenylmethoxy group may enhance binding to aromatic receptors, but its bulky structure could limit membrane permeability.

- Synthetic Challenges : Introducing multiple methoxy and phenylmethoxy groups requires precise regioselective methods, as seen in related compounds () .

- Data Limitations : The absence of explicit data for the target compound underscores the need for experimental validation of its physical and chemical properties.

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester (CAS No. 828940-38-1) is a complex organic compound characterized by a naphthalene ring system and multiple functional groups including hydroxy, methoxy, and phenylmethoxy groups. Its molecular formula is with a molecular weight of approximately 382.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the construction of its intricate structure. The presence of functional groups like hydroxy and methoxy enhances its reactivity and interaction with biological systems. The general synthetic route includes:

- Formation of the naphthalene core through Friedel-Crafts reactions.

- Introduction of functional groups via electrophilic substitution.

- Esterification to yield the final ethyl ester product.

Anticancer Properties

Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit significant anticancer activity. Specifically, similar compounds have shown cytotoxic effects against various cancer cell lines:

- IC50 Values : Compounds structurally related to 2-Naphthalenecarboxylic acid have displayed IC50 values ranging from 0.91 to 15.03 μM against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within cells. The presence of hydroxy and methoxy groups facilitates hydrogen bonding and enhances binding affinity to biological targets:

- Enzyme Interaction : Potential inhibition of key metabolic enzymes involved in cancer progression.

- Apoptosis Induction : Studies suggest that compounds in this class may induce apoptosis through pathways independent of p53, affecting cell cycle regulation .

Comparative Analysis

To better understand the unique properties of 2-Naphthalenecarboxylic acid, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester | Lacks phenylmethoxy group; simpler structure | |

| 4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid ethyl ester | Contains additional methoxy group; different substitution pattern | |

| 2-Naphthalenecarboxylic acid | Basic structure without additional functional groups; less complex |

The unique combination of functional groups in 2-Naphthalenecarboxylic acid contributes to its distinctive biological activity profile compared to these similar compounds.

Case Studies

Several case studies have explored the therapeutic potential of naphthalene derivatives:

- Cytotoxicity Study : A study involving various naphthalene derivatives demonstrated that compounds with similar structural motifs exhibited potent cytotoxic effects against leukemia and solid tumor cell lines .

- Mechanistic Insights : Research has shown that certain derivatives can downregulate key proteins involved in cell proliferation and survival, indicating a potential for use in targeted cancer therapies .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via esterification of the corresponding naphthalenecarboxylic acid derivative. A common method involves refluxing the acid precursor (e.g., 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-2-naphthalenecarboxylic acid) with ethyl chloroacetate in the presence of anhydrous potassium carbonate in acetone (similar to protocols for ethyl 2-(4-chlorophenoxy)acetate synthesis) . Reaction efficiency can be improved by:

- Using a 10% molar excess of ethyl chloroacetate.

- Monitoring completion via TLC with hexane:ethyl acetate (3:1) solvent systems.

- Post-reaction purification via solid-phase extraction (SPE) using HLB cartridges (60 mg, 3 cc), conditioned with methanol and water .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Structural validation requires a combination of:

- GC-MS : Compare retention times (RT) and fragmentation patterns with structurally similar esters (e.g., ethyl esters of aromatic acids show RTs between 16–42 minutes under standard GC conditions) .

- NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve signals for methoxy (δ 3.2–3.8 ppm), phenylmethoxy (δ 4.5–5.0 ppm), and ester carbonyl (δ 165–175 ppm) groups.

- Elemental analysis : Ensure calculated and observed C/H/O values align within 0.5% deviation .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Liquid-liquid extraction : Partition the crude product between ethyl acetate and 10% NaOH to remove acidic impurities.

- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate ester derivatives.

- SPE optimization : HLB sorbents (60 mg cartridges) show >90% recovery for polar esters under methanol/water conditioning .

Advanced Research Questions

Q. How does the stereoelectronic environment of the phenylmethoxy group influence the compound’s reactivity in catalytic reactions?

The electron-donating phenylmethoxy group at position 5 enhances steric hindrance, potentially slowing nucleophilic attacks on the ester carbonyl. Computational modeling (e.g., DFT) can predict:

Q. What analytical challenges arise in detecting degradation products of this compound in environmental matrices?

Non-targeted screening (e.g., LC-HRMS) is critical due to potential hydrolysis products like 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-2-naphthalenecarboxylic acid. Key steps include:

- Sample preparation : Extract water samples (100 mL) via HLB SPE, elute with methanol, and concentrate under nitrogen.

- Fragmentation libraries : Match MS/MS spectra to known metabolites (e.g., demethylated or de-esterified derivatives) .

- Quantitative validation : Use deuterated internal standards (e.g., d5-BP3) to correct matrix effects .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, density)?

Discrepancies often stem from computational predictions versus experimental data. For example:

- Predicted boiling point : 345°C (EPI Suite) vs. experimental gaps (no empirical data in literature).

- Density : 1.030 g/cm³ (predicted) vs. similar esters (1.12–1.18 g/cm³).

Methodological solution : Validate via differential scanning calorimetry (DSC) for melting points and gas pycnometry for density.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.